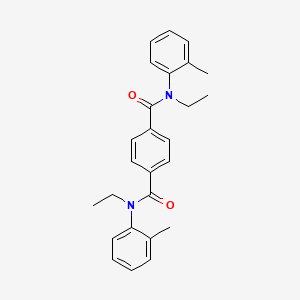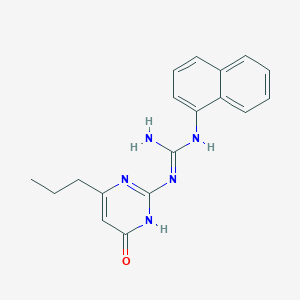![molecular formula C17H12N2O4 B6053580 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)
2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and electronics. This compound is also known as NPEI, and its chemical formula is C17H11N3O4.
Wirkmechanismus
The mechanism of action of 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antibacterial and antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in lab experiments is its potential as a novel anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. One direction is to investigate its potential as an antiviral agent, as there is limited research on its antiviral properties. Another direction is to explore its potential as a material for organic electronics, as it has been shown to have good electrical conductivity. Finally, further studies are needed to better understand its mechanism of action and optimize its efficacy as an anticancer agent.
In conclusion, this compound is a synthetic compound that has potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its efficacy.
Synthesemethoden
The synthesis of 2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be achieved through several methods, including the condensation of 3-nitrobenzaldehyde and indane-1,3-dione in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as ethanol or methanol, and the product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has been investigated for its anticancer properties, and studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. In addition, it has also been studied for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-10(18-11-5-4-6-12(9-11)19(22)23)15-16(20)13-7-2-3-8-14(13)17(15)21/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZFVDVUVYEDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6053507.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-2-(3-fluorophenyl)-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6053521.png)

![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B6053534.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6053551.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6053561.png)
![N-(5-isoxazolylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6053565.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)

![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)
